molecular formula C12H15NO2 B1467111 (1-Benzoylpyrrolidin-3-yl)methanol CAS No. 1249272-07-8

(1-Benzoylpyrrolidin-3-yl)methanol

Cat. No. B1467111
CAS RN: 1249272-07-8
M. Wt: 205.25 g/mol
InChI Key: GSOMVFMCPQTFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of “(1-Benzoylpyrrolidin-3-yl)methanol” is C12H17NO . Its molecular weight is 191.27 . The SMILES string is OCC1CCN(C1)Cc2ccccc2 .

Scientific Research Applications

Energy Production and Environmental Applications

(1-Benzoylpyrrolidin-3-yl)methanol, through its relation to methanol, plays a significant role in energy production and environmental applications. Methanol is a focus of research due to its potential as a clean energy source and its role in atmospheric chemistry. Methanol's use as a chemical marker in transformer oil for detecting insulation paper degradation highlights its importance in maintaining energy infrastructure integrity (Jalbert et al., 2019). Additionally, the study on the net land methanol flux emphasizes methanol's significant impact on atmospheric chemistry and its role as a major source and sink in global methanol budgets (Wohlfahrt et al., 2015).

Chemical Synthesis and Catalysis

The compound is indirectly involved in the advancement of chemical synthesis and catalysis, particularly in the development of efficient methods for hydrogen production and methanol synthesis. Research on hydrogen production from methanol thermochemical conversion reveals insights into catalysis and reactor technology, contributing to the development of a hydrogen economy (García et al., 2021). The comprehensive review of liquid-phase methanol synthesis explores catalysts, mechanisms, and kinetics, indicating methanol's role in producing clean fuels and chemicals (Cybulski, 1994).

Atmospheric Chemistry and Environmental Impact

Studies on methanol's role in atmospheric chemistry and its environmental impact shed light on its dual role as a pollutant and a potential resource. The oxidation of methanol in supercritical water, for example, is vital for understanding its behavior under extreme conditions and for applications in waste remediation technologies (Vogel et al., 2005).

Safety and Hazards

The safety information available indicates that “(1-Benzoylpyrrolidin-3-yl)methanol” is classified as Acute Tox. 3 Oral . The hazard statements include H301 . The precautionary statements include P301 + P310 .

properties

IUPAC Name

[3-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-9-10-6-7-13(8-10)12(15)11-4-2-1-3-5-11/h1-5,10,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOMVFMCPQTFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzoylpyrrolidin-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Benzoylpyrrolidin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-Benzoylpyrrolidin-3-yl)methanol
Reactant of Route 3
Reactant of Route 3
(1-Benzoylpyrrolidin-3-yl)methanol
Reactant of Route 4
Reactant of Route 4
(1-Benzoylpyrrolidin-3-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-Benzoylpyrrolidin-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(1-Benzoylpyrrolidin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.